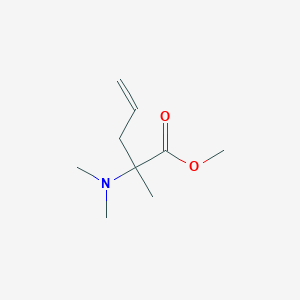

Methyl 2-(dimethylamino)-2-methylpent-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. Another example is the polymerization of DMAEMA by CuBr/HMTETA-mediated ATRP in acetone at 30 °C, using ethyl-bromoisobutyrate (EBiB) as an initiator .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. Another example is the copolymer compositions determined by elemental analysis and HNMR spectroscopy .Applications De Recherche Scientifique

- PDMAEMA (Poly [2-(dimethylamino)ethyl methacrylate]) is a water-soluble polymer. Due to its positive charge, PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. Researchers have used PDMAEMA for gene delivery .

- PDMAEMA also interacts with mucosal gel layers, making it suitable for ocular drug delivery systems .

- Thermosensitive and crosslinked PDMAEMA nanogels have been explored for anticancer therapy as drug delivery systems .

- Amphiphilic block copolymers containing PDMAEMA side chains self-assemble into nanosized micelles. These micelles can load antioxidants, anti-inflammatory agents, and anticancer drugs like quercetin .

- These drug-loaded nanoparticles can further form micelleplexes with DNA, enabling simultaneous codelivery of DNA and drugs .

- Dispersion polymerization of PDMAEMA in water/2-methoxyethanol medium produces well-defined sub-micron PDMAEMA-EDMA nanogels .

- These nanogels can be tailored for drug delivery, including ocular drug delivery and anticancer therapy .

- RAFT polymerization has been used to synthesize random copolymers of PDMAEMA and oligo ethylene glycol. These copolymers exhibit stimuli-responsive behavior .

- PDMAEMA is biocompatible and biodegradable, making it suitable for various biomedical applications .

- PDMAEMA side chains have been attached to an amphiphilic block copolymer using azide–alkyne “click” chemistry. This modification enhances the copolymer’s drug-loading capabilities .

Drug Delivery Systems

Biomedical Nanocarriers

Polymer Nanogels

Stimuli-Responsive Copolymers

Biocompatibility and Biodegradability

Click Chemistry Modification

Propriétés

IUPAC Name |

methyl 2-(dimethylamino)-2-methylpent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSUZYIVYIEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dimethylamino)-2-methylpent-4-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)

![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)

![tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2971535.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2971543.png)